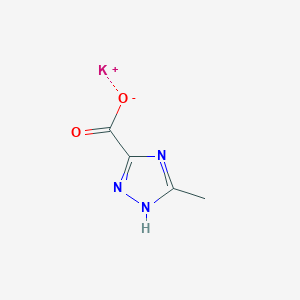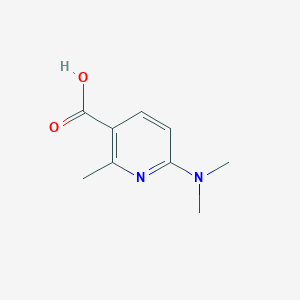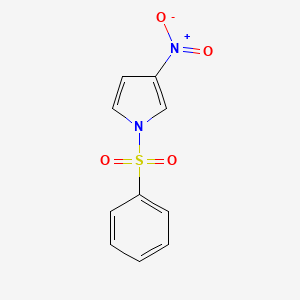
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The synthesis involves the following steps:
Hydroxymethylation: 1H-1,2,4-triazole is hydroxymethylated with formaldehyde in the presence of barium hydroxide octahydrate to give 3-hydroxymethyl-1H-1,2,4-triazole.
Oxidation and Esterification: The hydroxymethylated product is then oxidized and esterified to yield methyl 1H-1,2,4-triazole-3-carboxylate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps but optimized for higher yields and purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, barium hydroxide, and methanol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to bind to enzymes and receptors in biological systems, leading to various pharmacological effects. The compound’s structure allows it to interact with different biological molecules, contributing to its diverse range of activities .
Comparación Con Compuestos Similares
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: A closely related compound used in similar applications.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with applications in medicinal chemistry.
Uniqueness
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in various fields. Its ability to form stable complexes and undergo diverse chemical transformations makes it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C4H4KN3O2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
potassium;5-methyl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H5N3O2.K/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);/q;+1/p-1 |
Clave InChI |
AICLVBJFNXBBIB-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC(=NN1)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)



![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)




